N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride
CAS No.: 1219404-87-1
Cat. No.: VC2909335
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219404-87-1 |
|---|---|
| Molecular Formula | C12H17ClN2O2 |
| Molecular Weight | 256.73 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)pyrrolidine-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H |
| Standard InChI Key | LIEKBUPUDOGZFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl |
Introduction
Chemical Identification and Nomenclature
Basic Identification
N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is categorized as a pyrrolidine derivative with specific functional group modifications. It is formally identified through several standardized systems:
| Parameter | Value |
|---|---|
| CAS Registry Number | 1219404-87-1 |
| PubChem CID | 42894582 |
| European Community (EC) Number | 878-086-1 |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ |
| Molecular Weight | 256.73 g/mol |
The compound is precisely characterized in chemical databases, making it accessible for research purposes despite its specialized nature .
Systematic Nomenclature
Multiple nomenclature systems exist to identify this compound, providing researchers with standardized ways to reference it in scientific literature:
The compound features distinct structural components that define its chemical behavior: a pyrrolidine ring (a five-membered nitrogen-containing heterocycle), a carboxamide linker, and a 4-methoxyphenyl group, with the entire structure existing as a hydrochloride salt .
Structural Characteristics
Molecular Structure
The molecular structure of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride consists of several key functional groups that contribute to its chemical behavior and potential applications:
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A pyrrolidine ring (five-membered nitrogen heterocycle)
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A carboxamide group (-CONH-) connecting the pyrrolidine to the aromatic portion
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A 4-methoxyphenyl group (benzene ring with a methoxy substituent at the para position)
This structure can be represented using various chemical notations:
| Notation Type | Representation |
|---|---|
| InChI | InChI=1S/C12H16N2O2.ClH/c1-16-10-6-4-9(5-7-10)14-12(15)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3,(H,14,15);1H |
| InChIKey | LIEKBUPUDOGZFZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2CCCN2.Cl |
These structural identifiers uniquely define the compound's atomic arrangement and connectivity, which is crucial for understanding its chemical behavior .
Parent Compound Relationship
N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is derived from its parent compound N-(4-methoxyphenyl)pyrrolidine-2-carboxamide (PubChem CID 18072351) through salt formation with hydrochloric acid. This relationship is significant for understanding the compound's properties, as salt formation typically affects solubility, stability, and bioavailability compared to the free base form .
Physical and Chemical Properties
Physical Properties
The physical properties of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride are important for handling, storage, and application in research settings:
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Not specified in available data |
| Molecular Weight | 256.73 g/mol |
| Storage Conditions | Sealed, dry, at room temperature |
These properties influence how the compound behaves in various experimental conditions and how it should be handled in laboratory settings .
Chemical Reactivity
While specific reactivity data for N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride is limited in the available literature, predictions can be made based on its functional groups:
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The pyrrolidine nitrogen provides basic properties and potential for nucleophilic reactions
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The carboxamide group can participate in hydrogen bonding and is moderately resistant to hydrolysis
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The methoxyphenyl group offers potential for aromatic substitution reactions
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As a hydrochloride salt, it likely exhibits improved water solubility compared to its free base
These reactivity patterns would influence its behavior in chemical synthesis and its potential interactions in biological systems .
Synthesis and Preparation
Purification Methods
Standard purification methods for similar compounds typically include:
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Recrystallization from appropriate solvent systems
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Column chromatography for removing impurities
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Salt formation (in this case, already as the hydrochloride salt) for purification and stability
These methods would be tailored to the specific properties of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride to ensure high purity for research applications .
Research Applications and Biological Activity
Structure-Activity Considerations
The structural features of N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride suggest certain biological activity potentials:
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The pyrrolidine ring is a common motif in many bioactive compounds, including natural products and pharmaceuticals
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Carboxamide linkages often participate in hydrogen bonding with biological targets
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The methoxy substitution on the phenyl ring can influence lipophilicity and binding interactions
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The salt form affects pharmacokinetic properties like solubility and absorption
Understanding these structure-activity relationships would be crucial for any research exploring the compound's biological applications .
| Safety Parameter | Information |
|---|---|
| GHS Pictogram | Not fully specified in available data |
| Signal Word | Not specified in available data |
| Hazard Statements | Not specified in available data |
| UN Classification | Not specified in available data |
| Packing Group | Not specified in available data |
Without comprehensive hazard information, it would be prudent to handle this compound with standard laboratory safety precautions for chemicals of unknown toxicity .
Analytical Characterization
Identification Methods
Several analytical techniques are commonly employed to identify and characterize compounds like N-(4-methoxyphenyl)pyrrolidine-2-carboxamide hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through analysis of proton (¹H) and carbon (¹³C) signals
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Mass Spectrometry: Verifies molecular weight and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups such as the carboxamide and methoxy groups
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X-ray Crystallography: Determines three-dimensional structure if crystalline material is available
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Elemental Analysis: Confirms the elemental composition (C, H, N, O, Cl percentages)
These techniques collectively provide comprehensive structural verification and purity assessment .
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